molecular formula C6H3BrCl2 B043179 1-Bromo-3,5-dichlorobenzene CAS No. 19752-55-7

1-Bromo-3,5-dichlorobenzene

Cat. No. B043179
Key on ui cas rn: 19752-55-7
M. Wt: 225.89 g/mol
InChI Key: DZHFFMWJXJBBRG-UHFFFAOYSA-N
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Patent
US08741915B2

Procedure details

To a solution of 1-bromo-3,5-dichlorobenzene (1 g, 4.4 mmol) in anhydrous THF (10 mL) was added n-BuLi (339 mg, 5.3 mmol) at −78° C. After being stirred for 30 minutes, a solution of N-methoxy-N-methyl-2-phenyl-acetamide (prepared following step 1 of Intermediate 4) (790 mg, 4.4 mmol) in THF (5 mL) was added, and the mixture was stirred for 3 hours. When TLC indicated that starting material was consumed, the reaction mixture was diluted with water (50 mL), and extracted with EtOAc (20 mL×3). The combined organic layer was dried over Na2SO4, concentrated in vacuum, and purified by column chromatography (PE: EtOAc=50:1) to afford 1-(3,5-dichlorophenyl)-2-phenylethanone (213 mg, yield 19.4%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
339 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
790 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[CH:3]=1.[Li]CCCC.C1([C:21](=[O:30])[CH2:22][C:23]2[CH:24]=[C:25](C)[CH:26]=[CH:27][CH:28]=2)C=CC=CC=1>C1COCC1>[Cl:9][C:4]1[CH:3]=[C:2]([C:21](=[O:30])[CH2:22][C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:7]=[C:6]([Cl:8])[CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)Cl)Cl
Name
Quantity
339 mg
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
790 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC=1C=C(C=CC1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC=1C=C(C=CC1)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (20 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (PE: EtOAc=50:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 213 mg
YIELD: PERCENTYIELD 19.4%
YIELD: CALCULATEDPERCENTYIELD 18.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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